molecular formula C19H15ClN4OS B2520158 N-(4-Chlorophenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide CAS No. 483292-11-1

N-(4-Chlorophenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide

Cat. No. B2520158
CAS RN: 483292-11-1
M. Wt: 382.87
InChI Key: LIGSUMHVGDTTIZ-UHFFFAOYSA-N
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Description

The compound N-(4-Chlorophenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide is a novel anilidoquinoline derivative that has been synthesized and evaluated for its potential therapeutic effects. Although the provided data does not directly discuss this specific compound, it does provide insights into similar anilidoquinoline derivatives and their properties. For instance, a related compound, 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, has shown significant antiviral and antiapoptotic effects in vitro and has been effective in treating Japanese encephalitis in mice .

Synthesis Analysis

The synthesis of anilidoquinoline derivatives involves complex organic chemistry techniques. The related compound mentioned in the data was synthesized and evaluated for its therapeutic efficacy, particularly in the context of Japanese encephalitis. The synthesis process likely involves the formation of the quinoline core, followed by the introduction of the anilido group and the chlorophenyl moiety. The specific details of the synthesis process for N-(4-Chlorophenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide are not provided, but it can be inferred that similar methods may be applied .

Molecular Structure Analysis

The molecular structure of anilidoquinoline derivatives is characterized by the presence of a quinoline core, which is a fused ring structure composed of a benzene ring and a pyridine ring. The data indicates that vibrational spectroscopy techniques, such as Raman and Fourier transform infrared spectroscopy, have been used to characterize the molecular structure of a similar compound. Density functional theory (DFT) calculations have provided insights into the geometric equilibrium, hydrogen bonding, and vibrational wavenumbers of these molecules. The presence of a chlorophenyl group and a sulfanylacetamide moiety contributes to the non-planar structure and influences the intermolecular and intramolecular interactions .

Chemical Reactions Analysis

The chemical reactivity of anilidoquinoline derivatives can be influenced by the presence of various functional groups. The data suggests that natural bond orbital (NBO) analysis has been used to confirm the stereo-electronic interactions that lead to molecular stability. The formation of strong hydrogen bonds and weak intramolecular interactions has been observed in a related compound. These interactions are crucial for the compound's reactivity and may play a role in its antiviral activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of anilidoquinoline derivatives are determined by their molecular structure and the nature of their constituent atoms and bonds. The data indicates that the vibrational spectral analysis has been used to understand these properties. The presence of the chlorophenyl group and the sulfanylacetamide moiety affects the molecule's vibrational frequencies, which can be observed as shifts in the IR spectrum. The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, have been investigated, suggesting the compound's potential as a therapeutic agent. Additionally, in-silico docking studies have shown inhibition activity against viruses, which is indicative of the compound's antiviral properties .

properties

IUPAC Name

N-(4-chlorophenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4OS/c1-12-10-17-22-23-19(24(17)16-5-3-2-4-15(12)16)26-11-18(25)21-14-8-6-13(20)7-9-14/h2-10H,11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGSUMHVGDTTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chlorophenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide

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